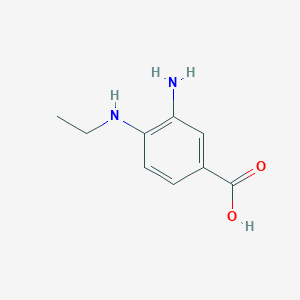
3-Amino-4-(ethylamino)benzoic acid
Vue d'ensemble
Description
3-Amino-4-(ethylamino)benzoic acid is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
3-Amino-4-(ethylamino)benzoic acid shows promise in medicinal chemistry due to its structural similarity to other biologically active compounds. Its applications include:
- Antimicrobial Activity : Research indicates that derivatives of benzoic acid exhibit significant antimicrobial properties. Studies have shown that compounds with amino groups can inhibit bacterial growth, suggesting potential for developing new antibiotics .
- Anti-inflammatory Properties : Compounds similar to this compound have been investigated for their anti-inflammatory effects, making them candidates for treating inflammatory diseases .
Polymer Science
The compound is also utilized in polymer science, particularly in the synthesis of high-performance polymers such as polybenzoxazoles. These polymers are known for their thermal stability and mechanical properties:
- Polymerization Studies : this compound can be used as a monomer in the preparation of polybenzoxazole ordered polymers, which are valuable in aerospace and electronics industries due to their high thermal resistance .
Data Tables
The following table summarizes key research findings and applications related to this compound:
Case Study 1: Antimicrobial Properties
A study conducted on benzoic acid derivatives demonstrated that compounds with amino substitutions exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted that modifications at the para position significantly influenced activity levels, suggesting that this compound could serve as a lead compound for further antibiotic development .
Case Study 2: Polymer Development
Research into high-performance polymers has shown that incorporating this compound into polymer matrices leads to improved thermal stability and mechanical properties. This property is particularly beneficial in applications requiring materials that can withstand extreme conditions, such as aerospace components .
Propriétés
Numéro CAS |
66315-20-6 |
|---|---|
Formule moléculaire |
C9H12N2O2 |
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
3-amino-4-(ethylamino)benzoic acid |
InChI |
InChI=1S/C9H12N2O2/c1-2-11-8-4-3-6(9(12)13)5-7(8)10/h3-5,11H,2,10H2,1H3,(H,12,13) |
Clé InChI |
MHEGZWSPTDRZIS-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=C(C=C(C=C1)C(=O)O)N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













